4,4'-Dihydroxy-trans-α-methylstilbene-d3
Description
Properties
Molecular Formula |
C₁₅H₁₁D₃O₂ |
|---|---|
Molecular Weight |
229.29 |
Synonyms |
4,4’-[(1E)-1-Methyl-1,2-ethenediyl]bis-phenol-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Stilbene Derivatives
| Compound | Molecular Formula | Hydroxyl Positions | Additional Substituents | Key Structural Notes |
|---|---|---|---|---|
| Resveratrol | C₁₄H₁₂O₃ | 3, 5, 4' | None | Trihydroxy configuration |
| 4,4'-Dihydroxy-trans-stilbene | C₁₄H₁₂O₂ | 4, 4' | None | Lacks 3- and 5-OH groups |
| 3,4'-Dihydroxy-trans-stilbene | C₁₄H₁₂O₂ | 3, 4' | None | Asymmetric hydroxylation |
| 4,4'-Dimethoxystilbene | C₁₆H₁₆O₂ | 4, 4' | Methoxy (–OCH₃) | Methyl ether derivatives |
| 4,4'-Dihydroxy-trans-α-methylstilbene-d3 | C₁₅H₁₁D₃O₂ | 4, 4' | α-methyl-d3 | Deuterated methyl group |
Key Observations :
- Resveratrol (3,5,4'-trihydroxy) exhibits the highest hydroxylation density, critical for radical scavenging .
- 4,4'-Dihydroxy-trans-stilbene (DHS) lacks 3- and 5-OH groups but shows enhanced cytotoxicity due to simplified metabolism .
- The α-methyl-d3 group in the deuterated analogue reduces metabolic degradation via the isotope effect, enhancing bioavailability .
Key Findings :
- Resveratrol : Demonstrates mixed ER agonism/antagonism, with IC₅₀ values of 3–10 µM for ER binding . The 4'-OH group is critical for antiproliferative activity .
- DHS : Exhibits 2-fold higher antioxidant activity than resveratrol (IC₅₀ 5–8 µM vs. 10–20 µM) and superior cytotoxicity (EC₅₀ 2–5 µM), attributed to proteasome inhibition .
- Methoxylated Derivatives (e.g., 4,4'-dimethoxystilbene): Show reduced bioactivity due to decreased polarity and ER affinity .
Preparation Methods
Isotopic Labeling via Methylation
Deuterium incorporation at the α-methyl group is achieved through quaternization reactions using deuterated methylating agents. Methylation of the stilbene diol precursor with iodomethane-d3 in the presence of Ag2O or K2CO3 provides the α-methyl-d3 derivative with >95% isotopic purity. This method ensures minimal isotopic scrambling, as confirmed by mass spectrometry and NMR analysis. The reaction proceeds via an SN2 mechanism, where the phenolic oxygen attacks the deuterated methyl iodide, forming the ether linkage while retaining stereochemical integrity.
Acid-Catalyzed Deuterium Exchange
Alternative routes involve post-synthetic deuterium exchange at the α-methyl position. Treatment of the non-deuterated stilbene with D2O and a Lewis acid catalyst (e.g., BF3·Et2O) at elevated temperatures (80–100°C) facilitates H/D exchange. However, this method risks partial deuteration and requires rigorous purification to isolate the fully deuterated product.
Regioselective Demethylation and Deprotection
The synthesis of this compound necessitates precise removal of protecting groups without compromising the deuterium label. Demethylation of methoxy-protected intermediates is accomplished using BBr3 in dichloromethane at −78°C. This Lewis acid selectively cleaves methyl ethers, regenerating the phenolic hydroxy groups. For silyl ether-protected precursors, tetrabutylammonium fluoride (TBAF) in THF provides efficient deprotection under mild conditions.
Catalytic Systems for Stereochemical Control
Transition metal catalysts enhance stereoselectivity in stilbene formation. Nickel(II) complexes, for instance, promote trans-selective coupling via a radical pathway, as evidenced by computational studies. In the presence of Ni(II) catalysts, single-electron transfer (SET) mechanisms stabilize radical intermediates, ensuring >99% trans configuration in the final product. Copper-mediated oxidative coupling represents another viable route, where Cu(I) salts facilitate C–H activation and reductive elimination steps.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium incorporation is verified by the absence of proton signals at the α-methyl position in 1H NMR spectra. For example, the non-deuterated α-methyl group resonates at δ 2.1 ppm (s, 3H), whereas the deuterated analog shows complete signal suppression. 13C NMR confirms isotopic labeling through distinct coupling patterns (e.g., CD3 groups exhibit a quintet due to 2JCD coupling).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of this compound reveals a molecular ion peak at m/z 277.1445 [M+H]+, consistent with the theoretical mass (C15H12D3O2). Isotopic purity ≥98% is confirmed by the absence of m/z 274.1287 ([M+H]+ for non-deuterated species).
Industrial-Scale Production and Applications
Large-scale synthesis employs continuous flow reactors to optimize HWE coupling efficiency and minimize byproduct formation. Yields exceeding 80% are achieved using automated systems with real-time monitoring of pH and temperature. The deuterated stilbene serves as a monomer for liquid crystalline polymers with enhanced thermal stability, as demonstrated in polycondensation reactions with terephthaloyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
